N-[2-(4-Ethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline
CAS No.: 1040687-34-0
Cat. No.: VC2622129
Molecular Formula: C24H27NO3
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040687-34-0 |
|---|---|
| Molecular Formula | C24H27NO3 |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | N-[2-(4-ethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline |
| Standard InChI | InChI=1S/C24H27NO3/c1-2-20-12-14-22(15-13-20)26-17-16-25-23-10-6-7-11-24(23)28-19-18-27-21-8-4-3-5-9-21/h3-15,25H,2,16-19H2,1H3 |
| Standard InChI Key | CIVFQCXYMHCWQV-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)OCCNC2=CC=CC=C2OCCOC3=CC=CC=C3 |
| Canonical SMILES | CCC1=CC=C(C=C1)OCCNC2=CC=CC=C2OCCOC3=CC=CC=C3 |
Introduction
Chemical Identity and Classification
Nomenclature and Identifiers
N-[2-(4-Ethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline is a complex organic compound registered with several key identifiers in international chemical databases. The compound has been assigned the unique CAS Registry Number 1040687-34-0, which serves as its primary identifier in chemical literature and databases . In addition, alternative identifiers include PubChem CID 28308871 and the synonym AKOS005299593, which are used in various chemical databases and reference systems .
Classification and Chemical Family
This compound belongs to the chemical class of substituted anilines, containing multiple ether linkages and aromatic rings. The molecule can be further classified as:
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An aryloxyethylaniline derivative
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A tertiary amine
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A poly-aryl ether compound
These classifications reflect the structural components that define the compound's chemical behavior and potential reactivity patterns.
Structural Characteristics
Molecular Structure
N-[2-(4-Ethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline possesses a complex structure characterized by three aromatic rings connected through ether linkages and a secondary amine functional group. The structure consists of:
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A substituted aniline core (2-(2-phenoxyethoxy)aniline)
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A 4-ethylphenoxy ethyl group attached to the amine nitrogen
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Multiple ether linkages creating a flexible molecular framework
The structural arrangement creates a molecule with significant conformational flexibility, potentially allowing it to adopt multiple spatial arrangements that could be relevant for interactions with biological targets .
Structural Features and Functional Groups
The key functional groups present in the molecule include:
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Secondary amine (-NH-) connecting the two major portions of the molecule
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Multiple ether linkages (-O-) connecting the aromatic rings
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Three aromatic rings providing structural rigidity and potential for π-π interactions
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An ethyl substituent on one of the terminal phenyl rings
Physical and Chemical Properties
Basic Physical Properties
The fundamental physical properties of N-[2-(4-Ethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline are summarized in the following table:
Structural Analogues and Related Compounds
Chemical Analogues
Several structural analogues of N-[2-(4-Ethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline appear in the chemical literature, including:
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N-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}-2-(2-ethoxyethoxy)aniline (CAS: 1040691-32-4), which differs in the substitution pattern on one of the phenyl rings and the terminal ether group
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Other aryloxy-substituted aniline derivatives that maintain the core structural motif but vary in the specific substituents
These analogues share the core structural features of the target compound but incorporate different substituents that may alter their physicochemical properties and potential applications .
Relationship to Bioactive Compounds
The search results indicate potential relationships between the structural features found in N-[2-(4-Ethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline and bioactive compounds:
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The patent information references various heterocyclic compounds with PDE9-inhibiting properties, suggesting that compounds with similar structural elements may have potential biological activity
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The PhD thesis discusses the development of chemical probes to investigate antibiotic behavior, indicating that compounds with similar structural motifs might have relevance in antibiotic research
These relationships highlight the potential importance of the compound's structural features in medicinal chemistry and drug development contexts.
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